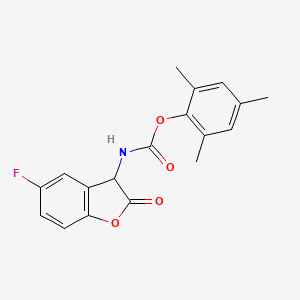

2-Coumaranone-1-L

Description

BenchChem offers high-quality 2-Coumaranone-1-L suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Coumaranone-1-L including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Coumaranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-coumaranone and its derivatives. 2-Coumaranone, also known as benzofuran-2(3H)-one, is a crucial heterocyclic scaffold found in numerous biologically active compounds and functional materials. This document details key synthetic strategies, including intramolecular cyclization, the Tscherniac-Einhorn reaction, industrial-scale synthesis, and emerging metal-catalyzed methods. Each section includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Intramolecular Cyclization of (2-Hydroxyphenyl)acetic Acids

A direct and high-yielding method for synthesizing the 2-coumaranone core is through the acid-catalyzed intramolecular cyclization, or lactonization, of (2-hydroxyphenyl)acetic acid and its derivatives. This pathway involves the removal of a water molecule to form the five-membered lactone ring.

General Reaction Scheme

The fundamental transformation involves the cyclization of a (2-hydroxyphenyl)acetic acid precursor in the presence of an acid catalyst, typically with azeotropic removal of water.

Caption: Intramolecular cyclization of 2-hydroxyphenylacetic acid.

Experimental Protocol

A detailed protocol for the synthesis of the parent 2-coumaranone is as follows[1]:

Materials:

-

(2-Hydroxyphenyl)acetic acid (15.2 g, 100 mmol)

-

Toluene (100 mL)

-

Sulfuric acid (8 mol/L, 1 mL)

-

Sodium bisulfite solution (saturated)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL three-necked flask equipped with a Dean-Stark apparatus and a condenser, add (2-hydroxyphenyl)acetic acid and toluene.

-

Heat the mixture to 100°C with stirring.

-

Add the sulfuric acid catalyst to the reaction mixture.

-

Heat the mixture to reflux and continue for 6 hours, collecting the water in the Dean-Stark trap.

-

After cooling to room temperature, wash the organic layer sequentially with saturated sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene by rotary evaporation to yield 2-coumaranone.

Quantitative Data

This method is reported to be highly efficient, with yields reaching up to 98%.[1]

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| (2-Hydroxyphenyl)acetic acid | Sulfuric Acid | Toluene | Reflux | 6 h | 98 | [1] |

The Tscherniac-Einhorn Reaction

The Tscherniac-Einhorn reaction is a powerful and versatile method for synthesizing 3-substituted-2-coumaranone derivatives, particularly those bearing amino or amido functionalities. This one-pot, three-component reaction involves the condensation of a phenol, an amide (or carbamate), and glyoxylic acid in the presence of a strong acid.

Reaction Mechanism

The reaction proceeds through the initial formation of an N-acylimminium ion from the amide and glyoxylic acid. This electrophile then attacks the electron-rich phenol at the ortho position, followed by intramolecular cyclization to form the lactone ring.[2]

Caption: Mechanism of the Tscherniac-Einhorn reaction.

Experimental Protocols

Two general procedures, a "3-step synthesis" and a "one-pot synthesis," have been described for this reaction.

Route 1: "3-Step Synthesis"

-

Amide Coupling:

-

Dissolve the amide (0.1 mol) and glyoxylic acid monohydrate (0.11 mol) in acetone (75 mL) in a 250 mL two-necked flask.

-

Stir the mixture under reflux for 5 hours. The product will begin to precipitate after approximately 2 hours.

-

Cool the reaction mixture to room temperature to complete crystallization.

-

Filter the solid product and dry under vacuum.

-

-

Tscherniac-Einhorn Reaction:

-

Dissolve the secondary amide product from the previous step (0.03 mol) and the corresponding phenol (0.035 mol) in a 100 mL round-bottom flask with 50 mL of an acetic acid-concentrated sulfuric acid (9:1) mixture.

-

Stir for at least 24 hours at room temperature.

-

Pour the reaction mixture into 250 mL of cold water and filter the precipitate.

-

-

Lactonization:

-

The product from the previous step is subjected to conditions that favor ring closure, which can include heating in the presence of an acid.

-

Route 2: "One-Pot Synthesis"

-

Dissolve the amide (0.03 mol) and glyoxylic acid monohydrate (0.03 mol) in 50 mL of an acetic acid-concentrated sulfuric acid (9:1) mixture in a 100 mL round-bottom flask.

-

Stir for 30 minutes at room temperature.

-

Add the corresponding phenol (0.035 mol) and continue stirring for at least 24 hours.

-

Pour the reaction mixture into 250 mL of cold water.

-

Filter the resulting precipitate. If no precipitate forms, extract the aqueous phase with chloroform, dry the organic phase over sodium sulfate, and concentrate in vacuo.

-

The crude product is then used for the subsequent lactonization step.

Quantitative Data

The Tscherniac-Einhorn reaction is known for its good to excellent yields, which can be influenced by reaction time and temperature.[2]

| Phenol Derivative | Amide/Carbamate | Yield (%) | Reference |

| p-Substituted Phenols | α-hydroxy-N-(n-butoxycarbonyl)glycine | up to 91 | [2] |

Industrial Scale Synthesis from Cyclohexanone and Glyoxylic Acid

On an industrial scale, 2-coumaranone is produced via a multi-step process starting from readily available cyclohexanone and glyoxylic acid.[3]

Synthesis Workflow

The process involves an initial aldol condensation, followed by dehydration to an enollactone, and finally, a dehydrogenation step to form the aromatic 2-coumaranone.

Caption: Industrial synthesis of 2-coumaranone.

Experimental Details

-

Aldol Condensation: Cyclohexanone and glyoxylic acid undergo an acid-catalyzed aldol condensation to form predominantly cis-2-oxocyclohexylidene acetic acid.

-

Enol-lactonization: The resulting acid is then dehydrated to form the corresponding enollactone. This step proceeds with a high yield of approximately 90%.[3]

-

Dehydrogenation: The enollactone is continuously dehydrogenated in the vapor phase at 250°C over a palladium catalyst to yield 2-coumaranone. The yield for this step is approximately 67%.[3]

Quantitative Data

| Step | Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |

| Enol-lactonization | cis-2-Oxocyclohexylidene acetic acid | Enollactone | Heat | 90 | [3] |

| Dehydrogenation | Enollactone | 2-Coumaranone | Pd catalyst, 250°C | 67 | [3] |

Other Synthetic Approaches

While the aforementioned methods are the most established, other strategies have been explored for the synthesis of 2-coumaranone and its derivatives.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 1-indanone presents a potential route to 2-coumaranone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone using a peroxyacid. The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity of the oxidation. In the case of 1-indanone, the more substituted benzylic carbon is expected to migrate, leading to the formation of the 2-coumaranone lactone.

Caption: Baeyer-Villiger oxidation of 1-indanone.

While this is a theoretically viable pathway, specific, high-yielding experimental protocols for the synthesis of 2-coumaranone from 1-indanone via this method are not yet well-documented in the literature.

Rhodium-Catalyzed Carbonylation

Rhodium-catalyzed carbonylation of 2-alkynylphenols has been shown to produce benzofuranone derivatives.[1] This reaction proceeds under water-gas shift reaction conditions and can lead to a mixture of 2-coumaranone and coumarin derivatives. The selectivity depends on the reaction conditions and the substrate. Further research is needed to optimize this method for the selective synthesis of 2-coumaranones.

Conclusion

The synthesis of 2-coumaranone derivatives can be achieved through several effective pathways. The intramolecular cyclization of (2-hydroxyphenyl)acetic acids offers a straightforward and high-yielding route to the parent compound. For the synthesis of 3-substituted derivatives, particularly those with amino functionalities, the Tscherniac-Einhorn reaction is a versatile and efficient one-pot method. The industrial-scale synthesis from cyclohexanone provides an economical route from simple starting materials. Emerging methods such as the Baeyer-Villiger oxidation and metal-catalyzed carbonylations hold promise for future synthetic innovations in this area. The choice of synthetic route will depend on the desired substitution pattern, scale of the reaction, and available starting materials. This guide provides the necessary foundational knowledge and practical protocols for researchers to successfully synthesize a wide range of 2-coumaranone derivatives for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Coumaranone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Coumaranone, a bicyclic heterocyclic compound, forms the core structure of various naturally occurring and synthetic molecules with significant biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and isolation of 2-coumaranone compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the historical context of the discovery of 2-coumaranone, explores its presence in the plant kingdom with a focus on the well-documented example of rosmadial from Rosmarinus officinalis, and presents quantitative data where available. Furthermore, it outlines detailed experimental protocols for the isolation and characterization of these compounds from natural sources and illustrates their biosynthetic origins.

Discovery and Chemical Structure

The parent compound, 2-coumaranone (also known as 3H-benzofuran-2-one), is a bicyclic heteroaromatic compound featuring a benzene ring fused to a five-membered γ-butyrolactone ring.[1] It can also be described as the lactone of (2-hydroxyphenyl)acetic acid.[1] The core 2-coumaranone structure is the foundation for a variety of natural products and synthetic compounds with diverse applications, ranging from pharmaceuticals to agrochemicals.[1]

The basic structure of 2-coumaranone is as follows:

Natural Occurrence of 2-Coumaranone Compounds

While the broader class of coumarins is widespread in the plant kingdom, the natural occurrence of the specific 2-coumaranone skeleton is less common, yet significant.[2][3] The 2,3-dihydrobenzofuran and coumaranone structures are found in numerous naturally occurring compounds in various food and medicinal plants.[4]

Rosmadial: A Key Natural 2-Coumaranone

One of the most well-documented naturally occurring 2-coumaranone derivatives is rosmadial , which is isolated from rosemary (Rosmarinus officinalis) oil.[1] Rosmadial is a diterpenoid that exhibits anti-radical activity, contributing to the antioxidant properties of rosemary extracts.

Quantitative Data

The concentration of 2-coumaranone compounds in natural sources can vary depending on the plant species, geographical location, and extraction method. The following table summarizes the available quantitative data for rosmadial.

| Compound | Plant Source | Plant Part | Analytical Method | Concentration | Reference |

| Rosmadial Isomer | Rosmarinus officinalis | Leaves | UHPLC-ESI-QTOF-MS | Retention Time: 4.98 min, [M-H]⁻ m/z: 343.15577 |

Biosynthesis of 2-Coumaranone Compounds

The biosynthesis of coumarins, the parent class of compounds, originates from the shikimic acid pathway . This pathway produces the aromatic amino acid phenylalanine, which serves as a precursor. While a detailed and specific enzymatic pathway for all 2-coumaranone derivatives is not fully elucidated, the formation of a 2-coumaranone intermediate has been proposed in the biosynthesis of aurones, another class of plant flavonoids. This suggests a potential route for the formation of the 2-coumaranone ring system in plants.

The generalized biosynthetic pathway leading to coumarins is illustrated below.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of 2-coumaranone compounds from natural sources require a systematic approach involving extraction, fractionation, and purification, followed by structural elucidation using spectroscopic techniques. The following protocol is a general guideline adapted from methods used for the isolation of terpenoids, including rosmadial, from Rosmarinus officinalis.

General Workflow for Isolation

The overall process for isolating 2-coumaranone compounds from a plant matrix is depicted in the following workflow diagram.

Detailed Methodology for the Isolation of Rosmadial from Rosmarinus officinalis

This protocol provides a more detailed procedure for the isolation of rosmadial.

4.2.1. Plant Material and Extraction

-

Preparation of Plant Material: Fresh or dried leaves of Rosmarinus officinalis are used as the starting material. The leaves should be ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Soxhlet Extraction: A common method involves the use of a Soxhlet apparatus with a solvent such as ethanol or hexane. The powdered plant material is placed in a thimble and extracted continuously with the boiling solvent for several hours.

-

Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique utilizes supercritical carbon dioxide (SC-CO2) as the solvent. This method often provides a cleaner extract with higher yields of target compounds.

-

4.2.2. Fractionation and Purification

-

Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. 2-Coumaranone derivatives like rosmadial, being moderately polar, are typically found in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography on silica gel or alumina. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative or semi-preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).

4.2.3. Characterization and Structure Elucidation The purified compound is then characterized using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.

Biological Signaling and Activity

Currently, there is a lack of specific information regarding the direct involvement of 2-coumaranone compounds in defined cellular signaling pathways. Plant defense signaling is a complex network primarily mediated by phytohormones such as salicylic acid and jasmonic acid, which regulate responses to various biotic and abiotic stresses.

However, naturally occurring 2-coumaranone derivatives, such as rosmadial, have been shown to possess significant biological activities. Rosmadial is known to exhibit anti-radical activity , which contributes to the overall antioxidant properties of rosemary extracts. This activity is crucial in mitigating oxidative stress, which is implicated in various disease pathologies.

Conclusion

2-Coumaranone and its derivatives represent a small but important class of naturally occurring compounds. The discovery of rosmadial in Rosmarinus officinalis highlights the potential of medicinal plants as a source of these unique chemical scaffolds. While quantitative data on their natural abundance is still limited, established protocols for their isolation and characterization provide a solid foundation for further research. The biosynthetic pathways leading to these compounds are beginning to be understood, offering opportunities for metabolic engineering and synthetic biology approaches. The demonstrated biological activity of compounds like rosmadial underscores the potential of 2-coumaranones as lead structures for the development of new therapeutic agents. Further exploration of the plant kingdom is likely to reveal more novel 2-coumaranone derivatives with diverse and valuable biological properties, warranting continued investigation in the fields of natural product chemistry and drug discovery.

References

2-Coumaranone-1-L mechanism of action studies

An In-depth Technical Guide to the Mechanism of Action of 2-Coumaranone-1-L

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Coumaranone-1-L is a chemiluminescent probe utilized in the realm of bioanalysis.[1][2][3][4] Its mechanism of action is not pharmacological but is defined by the chemical reactions that lead to the emission of light. Under alkaline conditions and in the presence of oxygen, 2-Coumaranone-1-L undergoes a chemiluminescent reaction, making it a valuable substrate in various biochemical assays.[1][2][3] This guide provides a detailed exploration of the chemiluminescence mechanism, relevant quantitative data, experimental protocols for its application, and visualizations of the key pathways and workflows.

Core Mechanism: Chemiluminescence

The fundamental mechanism of action for 2-Coumaranone-1-L is its ability to produce light through a chemical reaction, a process known as chemiluminescence. This process is initiated by a base and requires the presence of oxygen. The generally accepted mechanism involves several key steps, leading to the formation of a high-energy intermediate that releases energy in the form of light upon decomposition.

The key steps are:

-

Deprotonation: A base abstracts a proton from the 2-coumaranone molecule, resulting in the formation of a resonance-stabilized anion.[5]

-

Oxygenation: The anion reacts with molecular oxygen. This can occur via two main pathways: a single-electron transfer with triplet oxygen to form a peroxyanion intermediate, or a direct reaction with singlet oxygen.[5]

-

Cyclization: The resulting intermediate cyclizes to form a high-energy 1,2-dioxetanone.[5]

-

Decomposition and Light Emission: The unstable 1,2-dioxetanone decomposes, often through a chemically induced electron exchange luminescence (CIEEL) mechanism. This decomposition releases carbon dioxide and generates an excited-state emitter molecule, which then relaxes to its ground state by emitting a photon of light.[5]

Quantitative Data

The photophysical properties of 2-Coumaranone-1-L and its derivatives are crucial for their application as chemiluminescent probes. The following table summarizes key quantitative data.

| Parameter | Value | Reference |

| Maximum Emission Wavelength | 442 nm | [1][2][3] |

| Maximum Quantum Yield (for some derivatives) | ~8% | [6] |

Visualizing the Chemiluminescence Pathway

The following diagram illustrates the chemical transformations that 2-Coumaranone-1-L undergoes during the chemiluminescent reaction.

Experimental Protocols

While specific protocols will vary depending on the application, a general workflow for utilizing 2-Coumaranone-1-L as a chemiluminescent probe in a bioassay can be outlined.

General Workflow for a Bioassay

The following diagram illustrates a typical experimental workflow for an enzyme-linked assay that results in the activation of 2-Coumaranone-1-L.

Detailed Methodologies

Enzyme-Triggered Chemiluminescence:

In specific bioassays, the base required to initiate the chemiluminescence of 2-coumaranone derivatives can be generated by an enzymatic reaction. This allows for the highly sensitive detection of the enzyme's activity.

-

Urease-Triggered Assay: Certain urea-based 2-coumaranones can be used to detect the activity of urease. The enzyme catalyzes the hydrolysis of the urea moiety, producing ammonia, which increases the pH and acts as the base to trigger the chemiluminescent reaction.[5]

-

Peroxidase-Mediated Assay: In the presence of hydrogen peroxide, peroxidase can catalyze the dehydrogenation of the 2-coumaranone, forming an N-acylimine intermediate. This is then attacked by the hydrogen peroxide, leading to the formation of the 1,2-dioxetanone and subsequent light emission.[5]

The following diagram illustrates the signaling cascade in an enzyme-triggered assay.

Synthesis of 2-Coumaranone Derivatives

The synthesis of various 2-coumaranone derivatives allows for the tuning of their chemiluminescent properties. A common and efficient method is the Tscherniac-Einhorn reaction.[5][7][8]

Tscherniac-Einhorn Reaction:

This one-pot, three-component reaction involves the condensation of a phenol, an aldehyde (such as glyoxylic acid), and a nitrogen-containing compound (like an amide or carbamate).[8] The reaction proceeds through an α-amidoalkylation of the phenol, followed by intramolecular cyclization to form the 2-coumaranone ring. This method has been reported to achieve high yields, up to ~91%.[5][7]

Applications in Research and Development

The unique properties of 2-Coumaranone-1-L and its derivatives make them valuable tools in various bioanalytical applications, including:

-

Enzyme assays: As described, they can be used for the sensitive detection of enzymes like urease and peroxidase.[5][9]

-

Immunoassays: Their high sensitivity makes them suitable alternatives to traditional labels in chemiluminescent immunoassays.

-

Glucose detection: Assays have been developed for the detection of glucose.[9]

-

Mechano-sensing: They have been incorporated into materials to detect mechanical stress, where a mechanical force releases a base that triggers chemiluminescence.[5][9]

Conclusion

2-Coumaranone-1-L's mechanism of action is a well-defined chemiluminescent process, making it a powerful tool for sensitive detection in bioanalytical assays. Understanding this mechanism, along with the ability to synthesize derivatives with tailored properties, opens up a wide range of applications in biomedical research and diagnostics. Future research may focus on optimizing quantum yields, tuning emission wavelengths, and developing novel applications for this versatile class of compounds.[6][7][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Chemical Properties of 2-Coumaranones

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Coumaranones, a class of bicyclic heteroaromatic compounds, have garnered significant attention in recent years owing to their unique photophysical and chemical properties. This technical guide provides a comprehensive overview of the core characteristics of 2-coumaranones, with a particular focus on their remarkable chemiluminescence. This document details their synthesis, photophysical parameters, chemical reactivity, and burgeoning applications in bioanalysis and drug development. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

2-Coumaranone, also known as 3H-benzofuran-2-one, consists of a benzene ring fused to a γ-butyrolactone ring.[1] This core structure is found in various natural products and serves as a versatile scaffold for the synthesis of fluorescent dyes, agrochemicals, and pharmaceutical agents.[2][3] A key feature of many 2-coumaranone derivatives is their ability to produce visible light through chemiluminescence, a process triggered by a chemical reaction, typically in the presence of a base and an oxidant.[4][5] This property, along with their tunable emission wavelengths and potential for high quantum yields, makes them highly valuable for developing sensitive detection methods in various scientific fields.[4][6] Beyond their luminescent properties, certain 2-coumaranone derivatives have also demonstrated notable biological activities, including antioxidant and enzyme inhibitory effects, suggesting their potential as lead compounds in drug discovery.[1]

Chemical Properties and Reactivity

The chemical behavior of 2-coumaranones is largely dictated by the lactone ring and the acidic proton at the C3 position.

General Reactivity:

-

Ring-Opening Reactions: The lactone ring of 2-coumaranones is susceptible to nucleophilic attack, leading to ring-opening. For instance, in the presence of strong bases or nucleophiles like secondary amines, the lactone hydrolyzes to form 2-hydroxyphenylacetic acid derivatives.[3]

-

Reactivity at the C3 Position: The methylene group adjacent to the carbonyl in the lactone ring (C3) is acidic and can be deprotonated by a base. This is a critical step in the initiation of the chemiluminescence reaction.[4]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups to modulate the molecule's properties.[3]

Antioxidant Activity:

Certain derivatives, such as 6-hydroxy-2-benzylidene-3-coumaranones, have been shown to possess significant antioxidant activity.[1][7] This is attributed to their ability to scavenge free radicals, a property that can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) assays.[1][7]

Photophysical Properties

The most prominent photophysical property of many 2-coumaranone derivatives is their chemiluminescence. However, they can also exhibit fluorescence.

Chemiluminescence

The chemiluminescence of 2-coumaranones is a complex process that typically involves the following key steps, as illustrated in the diagram below. The emission color and quantum yield are highly dependent on the molecular structure, with over 110 distinct chemiluminescent 2-coumaranones reported in the literature.[4][5] Most derivatives exhibit a deep blue emission (420–450 nm), though structural modifications can shift the emission to green and even orange hues.[4][5]

Fluorescence

While extensively studied for their chemiluminescence, the inherent fluorescence of 2-coumaranone derivatives is less documented. The final emitter in the chemiluminescence reaction is a deprotonated salicylamide-like structure which is intensely fluorescent.[4] Some urea-2-coumaranone derivatives, while showing weak chemiluminescence, can be converted into strongly fluorescent species during the oxidation process, making them potential fluorescent protecting groups.[4]

Quantitative Photophysical Data

The following table summarizes the chemiluminescence properties of a selection of 2-coumaranone derivatives, highlighting the influence of substituents on the emission wavelength and quantum yield. The data is compiled from the supplementary information of the comprehensive review by Schramm et al.[4]

| Derivative | Substituents | Solvent | Emission Max (nm) | Chemiluminescence Quantum Yield (ΦCL) | Reference |

| 1 | 5-Cl, 3-NHCOOEt | Acetonitrile | 435 | 0.025 | [4] |

| 2 | 5-Br, 3-NHCOOEt | Acetonitrile | 438 | 0.031 | [4] |

| 3 | 5-F, 3-NHCOOEt | Acetonitrile | 432 | 0.059 | [6] |

| 4 | 5-Me, 3-NHCOOEt | Acetonitrile | 445 | 0.012 | [4] |

| 5 | 5-OMe, 3-NHCOOEt | Acetonitrile | 455 | 0.008 | [4] |

| 6 | 7-Cl, 3-NHCOOEt | Acetonitrile | 428 | 0.015 | [4] |

Experimental Protocols

Synthesis of 2-Coumaranone Derivatives

A common and efficient method for the synthesis of a variety of 2-coumaranone derivatives is the "One-Pot" Tscherniak-Einhorn 3-component reaction.[4][5]

Materials:

-

Amide or carbamate precursor

-

Glyoxylic acid monohydrate

-

Para-substituted phenol

-

Trifluoroacetic acid (TFA) or Acetic acid/Sulfuric acid (9:1)

Procedure:

-

Dissolve the amide or carbamate precursor and glyoxylic acid monohydrate in the acidic solvent.

-

Stir the mixture to facilitate the condensation and formation of an iminium ion intermediate.

-

Add the para-substituted phenol to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating to promote electrophilic aromatic substitution and subsequent lactonization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography.

Measurement of Chemiluminescence

Instrumentation:

-

Luminometer or a spectrofluorometer capable of measuring emission without an excitation source.

-

Cuvettes

Procedure:

-

Prepare a stock solution of the 2-coumaranone derivative in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Place a defined volume of the stock solution into a cuvette.

-

Initiate the chemiluminescence reaction by injecting a solution of a strong, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) into the cuvette.

-

Immediately begin recording the emission spectrum and intensity over time.

-

The total light emission can be integrated to determine the relative quantum yield by comparison with a known standard (e.g., luminol).

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: [1][7]

-

Prepare solutions of the 2-coumaranone derivatives at various concentrations in a suitable solvent (e.g., methanol).

-

Prepare a solution of DPPH in the same solvent.

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Applications in Research and Drug Development

The unique properties of 2-coumaranones make them valuable tools in various research and development areas.

-

Bioanalytical Assays: Their bright chemiluminescence allows for the development of highly sensitive detection methods for enzymes such as peroxidase and glucose oxidase.[4][5] Urease-triggered chemiluminescence has also been demonstrated, opening avenues for urea detection.[4][5]

-

Drug Discovery: The 2-coumaranone scaffold is present in some pharmacologically active compounds.[3] Furthermore, their demonstrated antioxidant and enzyme inhibitory activities suggest their potential as starting points for the development of new therapeutic agents.[1] For instance, some derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.

-

Material Science: 2-coumaranones are being explored as mechanophores, where mechanical stress can trigger a chemical reaction leading to light emission. This has applications in damage sensing in polymers.[4]

The following diagram illustrates a typical workflow for the application of 2-coumaranones in an enzyme-linked bioassay.

Conclusion

2-Coumaranones represent a fascinating and versatile class of compounds with a rich photophysical and chemical profile. Their intense chemiluminescence, coupled with tunable properties and synthetic accessibility, has positioned them as powerful tools in bioanalytical chemistry. Furthermore, emerging evidence of their biological activities, such as antioxidant and enzyme inhibitory effects, highlights their potential in the realm of drug discovery and development. This guide provides a foundational understanding of the core properties of 2-coumaranones, intended to aid researchers and scientists in harnessing their unique characteristics for a wide range of applications. Further exploration into their fluorescence properties and diverse biological roles is warranted and promises to unveil new and exciting opportunities.

References

- 1. [PDF] Synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones | Semantic Scholar [semanticscholar.org]

- 2. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 4. sid.ir [sid.ir]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Coumaranone and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the thermogravimetric analysis (TGA) of a compound specifically named "2-Coumaranone-1-L" is not available at the time of this writing. This guide focuses on the thermal analysis of the parent compound, 2-coumaranone, and related coumarin derivatives, providing a representative understanding of their thermal behavior. The data and protocols presented are based on published literature for structurally similar compounds.

Introduction to Thermogravimetric Analysis of Coumarin Derivatives

Thermogravimetric analysis is a crucial technique in materials science and pharmaceutical development for determining the thermal stability and composition of a sample.[1][2] For coumarin derivatives, including 2-coumaranone, TGA provides valuable insights into their decomposition profiles, which is essential for understanding their shelf-life, processing conditions, and behavior in biological systems.

2-Coumaranone, also known as 3H-1-benzofuran-2-one, is a bicyclic heteroaromatic compound.[3] Its thermal properties are of interest due to its use as a starting material for various dyes, pharmaceuticals, and fungicides.[3] The thermal stability of coumarin derivatives can vary significantly based on their substitution patterns. Generally, the decomposition of coumarin-based compounds occurs at elevated temperatures, often in distinct stages corresponding to the cleavage of different chemical bonds.

Experimental Protocols

A generalized experimental protocol for conducting TGA on a coumarin derivative is outlined below. Specific parameters may need to be optimized depending on the instrument and the specific properties of the sample.

Objective: To determine the thermal stability and decomposition profile of a coumarin derivative.

Instrumentation: A standard thermogravimetric analyzer.

General Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed.[4] For powders, it is recommended to use a fume hood.[4]

-

Crucible Selection: The sample is placed in an inert crucible, commonly made of alumina.[4]

-

Instrument Setup:

-

The crucible is placed into the TGA instrument's balance.[1]

-

The desired temperature program is set. A typical dynamic scan involves heating the sample at a constant rate, for example, 10 °C/min.[5]

-

The atmosphere is selected. An inert atmosphere, such as nitrogen, is commonly used to study thermal decomposition without oxidation.[6] The purge gas flow rate is typically set to 30 mL/min.[4]

-

-

Data Acquisition: The experiment is initiated, and the sample's mass is recorded as a function of temperature.[1]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events such as onset of decomposition, peak decomposition temperatures, and residual mass. The derivative of the TGA curve (DTG curve) is often plotted to better visualize the decomposition steps.

Data Presentation: Thermal Decomposition of Coumarin Derivatives

| Compound/Derivative Class | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Atmosphere | Reference |

| Coumarin-derived copolymer | ~310 | 385 - 407 | >95 | Nitrogen | [6] |

| Polyacrylates with 4-methyl coumarin | 263 - 458 | - | - | - | [6] |

| Coumarin-polyimide | 300 (step 1), 450 (step 2) | - | - | - | [7] |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones | 220 - 364 | - | - | Nitrogen | [5] |

Note: The values presented are ranges and specific examples from different studies and may not be directly comparable.

Visualization of Experimental Workflow and Decomposition

Diagram 1: General TGA Experimental Workflow

Caption: A flowchart illustrating the key steps in a typical thermogravimetric analysis experiment.

Diagram 2: Hypothetical Thermal Decomposition Pathway of a Coumarin Derivative

Caption: A simplified diagram showing a hypothetical multi-step thermal decomposition of a coumarin derivative.

Interpretation of TGA Data for Coumarin Derivatives

The TGA curve of a coumarin derivative typically shows a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, one or more steps of mass loss may be observed.

-

Single-Step Decomposition: Many coumarin derivatives exhibit a single, sharp mass loss over a specific temperature range, suggesting a primary decomposition mechanism.[6]

-

Multi-Step Decomposition: More complex derivatives or polymers may show multiple decomposition steps.[7] Each step corresponds to the cleavage of different functional groups or parts of the molecule.

-

Residual Mass: The mass remaining at the end of the experiment (the char residue) can provide information about the elemental composition and the formation of thermally stable byproducts.

For 2-coumaranone, with a melting point of 49-51 °C and a boiling point of 248-250 °C, a TGA experiment would likely show mass loss due to volatilization before significant thermal decomposition, unless the experiment is conducted under high pressure.[8] The decomposition of the core coumarin structure would occur at higher temperatures, as suggested by the data for its derivatives.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of 2-coumaranone and its derivatives. While specific TGA data for "2-Coumaranone-1-L" is not available, the information from related coumarin compounds provides a solid foundation for understanding their thermal stability. The experimental protocols and data interpretation guidelines presented here serve as a comprehensive resource for researchers and professionals in the field of drug development and materials science. Further studies on 2-coumaranone itself would be beneficial to provide a more precise understanding of its thermal decomposition profile.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. etamu.edu [etamu.edu]

- 3. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 4. epfl.ch [epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. mjfas.utm.my [mjfas.utm.my]

- 7. researchgate.net [researchgate.net]

- 8. 2-COUMARANONE | 553-86-6 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 2-Coumaranone-1-L in Chemiluminescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescence assays are a cornerstone of modern bioanalytical and drug discovery research, offering high sensitivity and a wide dynamic range.[1][2][3] Among the various chemiluminescent probes, 2-coumaranones have emerged as a promising class of compounds due to their efficient light emission properties.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of a specific derivative, 2-Coumaranone-1-L, in chemiluminescence assays.

2-Coumaranone-based chemiluminescence is advantageous due to the absence of an external light source for excitation, which minimizes background signals and enhances the signal-to-noise ratio.[2] This characteristic makes them particularly suitable for high-throughput screening (HTS) applications in drug discovery.[1][2][3] The light-emitting reaction is typically initiated by a base-catalyzed deprotonation followed by oxidation, leading to the formation of a high-energy 1,2-dioxetanone intermediate that decomposes to produce light.[4][9][10]

Principle of Chemiluminescence

The chemiluminescence of 2-coumaranones is a multi-step process. It begins with the deprotonation of the 2-coumaranone molecule by a base, forming a resonance-stabilized anion.[4] This anion then reacts with molecular oxygen, often via a single electron transfer (SET) mechanism involving superoxide radical anions, to form a peroxyanion.[4][9][10] The peroxyanion subsequently cyclizes to form a highly unstable 1,2-dioxetanone intermediate.[4] This high-energy intermediate decomposes, releasing carbon dioxide and generating an excited-state emitter molecule, which then relaxes to the ground state by emitting light.[4] The wavelength and intensity of the emitted light are dependent on the molecular structure of the 2-coumaranone derivative and the reaction conditions.[11]

Applications in Research and Drug Development

The unique properties of 2-coumaranone-based chemiluminescence lend themselves to a variety of applications:

-

Enzyme-Catalyzed Assays: The chemiluminescence of 2-coumaranones can be initiated by enzymes such as peroxidase in the presence of hydrogen peroxide.[4] This allows for the development of sensitive assays for the detection of peroxidase activity or H₂O₂.

-

Metabolite Detection: By coupling with specific oxidases, 2-coumaranone-based assays can be used to quantify metabolites. For example, glucose oxidase can be used to generate H₂O₂ from glucose, which then triggers the peroxidase-catalyzed chemiluminescence of 2-coumaranone, enabling glucose detection.[4]

-

High-Throughput Screening (HTS): The rapid and sensitive nature of chemiluminescence makes it ideal for HTS of compound libraries to identify potential drug candidates that modulate enzyme activity.[1][3]

-

Reporter Gene Assays: While not explicitly detailed for 2-coumaranones in the provided results, chemiluminescence is a common detection method for reporter gene assays in drug discovery.

Quantitative Data Summary

The following table summarizes key quantitative parameters for representative 2-coumaranone derivatives, providing a basis for comparison and assay design. Note that specific values for "2-Coumaranone-1-L" are not available and the data presented is for analogous compounds.

| Compound ID | Substituent (R1) | Substituent (R2) | Max Emission (λem, nm) | Quantum Yield (ΦCL x 10⁻²) | Reference |

| 1a | F | Me | 452 | 5.9 | [12] |

| 1b | Cl | Me | 453 | 4.7 | [12] |

| 1c | Br | Me | 455 | 4.3 | [12] |

| 1d | F | Et | 453 | 5.5 | [12] |

| 1e | Cl | Et | 454 | 4.5 | [12] |

| 1f | Br | Et | 456 | 4.1 | [12] |

| 1j | F | 4-FC₆H₄ | 465 | 1.9 | [12] |

| 1l | F | 2,4,6-Me₃C₆H₂ | 490 | 0.8 | [12] |

Experimental Protocols

Protocol 1: General Base-Induced Chemiluminescence Assay

This protocol describes a fundamental experiment to induce chemiluminescence from 2-Coumaranone-1-L using a strong base in an aprotic solvent.

Materials:

-

2-Coumaranone-1-L

-

Acetonitrile (MeCN), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

96-well white opaque microplates

-

Luminometer or spectrofluorometer capable of measuring chemiluminescence

Procedure:

-

Prepare a stock solution of 2-Coumaranone-1-L: Dissolve a known amount of 2-Coumaranone-1-L in anhydrous acetonitrile to a final concentration of 1 mM. Store protected from light.

-

Prepare a working solution: Dilute the stock solution in anhydrous acetonitrile to the desired working concentration (e.g., 10 µM).

-

Prepare the base solution: Prepare a 10 mM solution of DBU in anhydrous acetonitrile.

-

Assay setup: Pipette 100 µL of the 2-Coumaranone-1-L working solution into the wells of a 96-well white opaque microplate.

-

Initiate chemiluminescence: Place the microplate in the luminometer. Program the instrument to inject 10 µL of the DBU solution into each well and immediately begin measuring the light emission.

-

Data acquisition: Measure the chemiluminescence signal over time (e.g., for 5-10 minutes) to observe the kinetic profile of the light emission. The signal typically reaches its maximum almost instantly and then decays.[12][13]

Protocol 2: Peroxidase-Catalyzed Chemiluminescence Assay for H₂O₂ Detection

This protocol outlines a method for detecting hydrogen peroxide using 2-Coumaranone-1-L in the presence of horseradish peroxidase (HRP).

Materials:

-

2-Coumaranone-1-L

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) standard solutions

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of 2-Coumaranone-1-L in a suitable organic solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 100 µM) in PBS.

-

Prepare a 1 mg/mL stock solution of HRP in PBS and dilute to a working concentration (e.g., 1 µg/mL) in PBS.

-

Prepare a series of H₂O₂ standard solutions of known concentrations in PBS.

-

-

Assay Reaction:

-

In each well of a 96-well plate, add 50 µL of the 2-Coumaranone-1-L working solution.

-

Add 25 µL of the HRP working solution to each well.

-

To initiate the reaction, add 25 µL of the H₂O₂ standard solutions or unknown samples to the respective wells.

-

-

Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence intensity. The light emission is proportional to the concentration of H₂O₂.

-

Data Analysis: Construct a standard curve by plotting the chemiluminescence intensity against the known H₂O₂ concentrations. Use this curve to determine the H₂O₂ concentration in unknown samples.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of 2-coumaranone chemiluminescence.

Caption: Workflow for H₂O₂ detection using a 2-coumaranone assay.

Caption: Logical relationship in a coupled enzymatic chemiluminescence assay.

References

- 1. Bioluminescence and chemiluminescence in drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications | Semantic Scholar [semanticscholar.org]

- 9. Mechanistic investigations of the 2-coumaranone chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application of 2-Coumaranones in Bioanalytical Sciences: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranones, also known as 2(3H)-benzofuranones, have emerged as a versatile class of heterocyclic compounds with significant potential in bioanalytical sciences. Their unique chemical structures give rise to notable chemiluminescent properties, making them highly effective probes and labels for a variety of detection and imaging applications. This document provides detailed application notes and experimental protocols for the use of 2-coumaranones in bioanalytical assays, with a focus on their chemiluminescent applications in enzyme detection. While 2-coumaranone derivatives are also utilized as precursors for fluorescent dyes, this document will primarily focus on their well-documented chemiluminescent applications due to the current availability of detailed scientific literature.[1][2]

I. Chemiluminescent Properties of 2-Coumaranone Derivatives

The chemiluminescence of 2-coumaranones is a key feature that drives their application in bioanalytical sciences. The light-emitting reaction is typically initiated by a base in the presence of oxygen, proceeding through a high-energy 1,2-dioxetanone intermediate.[1][3] The decomposition of this intermediate leads to the formation of an excited-state emitter that releases energy in the form of light. The quantum yield of this chemiluminescence can be significantly high, in some cases surpassing that of traditional chemiluminescent reagents like luminol.[1][4]

Quantitative Data on Chemiluminescent 2-Coumaranone Derivatives

The following table summarizes the chemiluminescent properties of various 2-coumaranone derivatives, providing a comparative overview for probe selection.

| Compound ID | Substituent (R) | Max Emission Wavelength (λem, nm) | Chemiluminescence Quantum Yield (ΦCL, E mol⁻¹) x 10² | Reference |

| 1a | Cl | 436 | 4.3 ± 0.1 | [5] |

| 1b | Br | 438 | 3.6 ± 0.1 | [5] |

| 1c | I | 440 | 2.7 ± 0.1 | [5] |

| 1d | F | 435 | 4.6 ± 0.1 | [5] |

| 1e | H | 432 | 2.0 ± 0.1 | [5] |

| 1f | CH₃ | 435 | 2.0 ± 0.1 | [5] |

| 1g | OCH₃ | 445 | 4.6 ± 0.1 | [5] |

| 1h | OC₂H₅ | 445 | 4.9 ± 0.1 | [5] |

| 1i | O-n-C₃H₇ | 445 | 1.0 ± 0.1 | [5] |

| 1j | C₆H₅ | 450 | 5.1 ± 0.1 | [5] |

| 1k | 4-FC₆H₄ | 448 | 6.8 ± 0.1 | [5] |

| 1l | 4-ClC₆H₄ | 452 | 8.7 ± 0.1 | [5] |

| 1m | 4-BrC₆H₄ | 452 | 3.1 ± 0.1 | [5] |

| 1n | 4-CH₃C₆H₄ | 450 | 3.6 ± 0.1 | [5] |

| 1o | 4-CH₃OC₆H₄ | 460 | 5.5 ± 0.1 | [5] |

| 2 | Naphthyl | 455 | 2.9 ± 0.1 | [5] |

II. Synthesis of Chemiluminescent 2-Coumaranone Probes

A general and efficient method for the synthesis of a variety of 2-coumaranone derivatives is the one-pot Tscherniak-Einhorn reaction.[6][7] This method involves the reaction of a phenol, an N-substituted α-amino acid (or a related amide/carbamate), and glyoxylic acid.

General Synthetic Protocol

The following protocol describes a general procedure for the synthesis of 2-coumaranone derivatives with a carbamate side chain.

Materials:

-

Appropriate carbamate (0.030 mol)

-

Glyoxylic acid monohydrate (0.035 mol)

-

Acetic acid

-

Sulfuric acid

-

Appropriate phenol (0.030 mol)

-

Water

-

Chloroform

-

Sodium sulfate

-

Acetic anhydride

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the carbamate (0.030 mol) and glyoxylic acid monohydrate (0.035 mol) in 100 mL of a 9:1 mixture of acetic acid and sulfuric acid.

-

After approximately 5 minutes of stirring, add the phenol (0.030 mol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for at least 24 hours. The exact reaction time may vary depending on the specific reactants.[8]

-

Pour the reaction mixture into 250 mL of cold water.

-

If a precipitate forms, filter the solid and proceed directly to the lactonization step.

-

If no precipitate forms, extract the aqueous phase with chloroform. Dry the organic phase over sodium sulfate and concentrate under vacuum.

-

To the resulting product, add 100 mL of acetic anhydride and reflux the mixture for 2-4 hours to induce lactonization.

-

After cooling, pour the mixture into ice water.

-

Collect the resulting precipitate by filtration and purify by recrystallization from an appropriate solvent (e.g., ethanol).

III. Application in Enzyme Detection

2-Coumaranones are particularly useful for developing chemiluminescent assays for the detection of various enzymes. The principle of these assays often involves an enzyme-triggered reaction that leads to the generation of a base, which then initiates the chemiluminescence of the 2-coumaranone probe.

A. Glucose Detection

A chemiluminescent assay for glucose can be developed by coupling the glucose oxidase (GOD) and peroxidase (POD) enzyme system with a 2-coumaranone probe.[1]

Principle: Glucose is first oxidized by GOD to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ then participates in a peroxidase-catalyzed reaction that ultimately leads to the generation of a species that triggers the chemiluminescence of the 2-coumaranone.[1]

Experimental Workflow for Glucose Detection

Caption: Workflow for Chemiluminescent Glucose Detection.

Protocol for Glucose Detection:

-

Reagent Preparation:

-

Prepare a stock solution of the 2-coumaranone probe in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of glucose oxidase (GOD) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a working solution of peroxidase (POD) in the same buffer.

-

Prepare a series of glucose standards of known concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the glucose standard or sample.

-

Add the GOD solution and incubate for a specific period to allow for the enzymatic reaction to produce H₂O₂.

-

Add the POD solution followed by the 2-coumaranone probe solution.

-

Immediately measure the chemiluminescence intensity using a luminometer.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the chemiluminescence intensity versus the glucose concentration of the standards.

-

Determine the glucose concentration in the unknown samples by interpolating their chemiluminescence intensity on the calibration curve.

-

B. Urease Detection

2-Coumaranone derivatives bearing a urea moiety can be used for the detection of urease activity.

Principle: Urease catalyzes the hydrolysis of the urea group on the 2-coumaranone derivative, releasing ammonia. The resulting increase in pH (due to ammonia production) acts as a base to trigger the chemiluminescent reaction of the deprotected 2-coumaranone.

Caption: Logical Relationship of a CLPG.

V. Conclusion and Future Perspectives

2-Coumaranones represent a highly promising class of chemiluminescent compounds with broad utility in bioanalytical sciences. Their high quantum yields, tunable emission properties, and synthetic accessibility make them attractive alternatives to traditional chemiluminescent reagents. [1]The applications detailed in this document, particularly in enzyme sensing, highlight their potential for developing sensitive and robust bioassays.

Future research should focus on the development of new 2-coumaranone derivatives with enhanced spectral properties, such as red-shifted emission for in vivo imaging, and improved aqueous solubility. Furthermore, a more thorough exploration of their fluorescent properties and the development of 2-coumaranone-based fluorescent probes for bioimaging are promising avenues for future investigation. [9][10]By addressing the current challenges, 2-coumaranones could pave the way for the next generation of highly sensitive and versatile bioanalytical tools.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 3. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chlorocoumaranone-Conjugates as Chemiluminescent Protecting Groups (CLPG) and Precursors to Fluorescent Protecting Groups (FPG) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

Application Notes: 2-Coumaranone Derivatives for Chemiluminescent Glucose Detection

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications | MDPI [mdpi.com]

- 3. Peroxidase-Coupled Glucose Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemiluminescence detection of glucose using Ce(IV) oxidation in a batch system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

Application Notes and Protocols for the Synthesis of Azoxystrobin from 2-Coumaranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum systemic fungicide, is a prominent member of the strobilurin class. Its fungicidal activity arises from the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which blocks electron transport and halts ATP synthesis.[1] The active isomer, (E)-azoxystrobin, is the primary target of synthesis. This document provides detailed application notes and protocols for the synthesis of azoxystrobin, commencing from the readily available starting material, 2-coumaranone (also known as benzofuran-2(3H)-one).[2]

The synthesis of azoxystrobin is a multi-step process that typically involves the preparation of two key fragments that are subsequently coupled.[1] This guide will focus on a convergent synthesis pathway where 2-coumaranone is utilized as a precursor for the phenylacrylate moiety of azoxystrobin.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of 2-coumaranone into a key intermediate, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. This intermediate is then coupled with a second key fragment, 4-chloro-6-(2-cyanophenoxy)pyrimidine, to yield the final product, azoxystrobin.

References

Application Notes and Protocols: 2-Coumaranone as a Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranone, also known as benzofuran-2(3H)-one, is a bicyclic heterocyclic compound featuring a fused benzene and γ-butyrolactone ring.[1] This scaffold serves as a pivotal starting material and intermediate in the synthesis of a wide array of complex molecules across various industries. Its unique structural and reactive properties allow for diverse chemical transformations, making it an invaluable building block in medicinal chemistry, agrochemicals, and material science.[2][3] Key applications include the development of potent antioxidants, fungicides like azoxystrobin, and pharmaceuticals such as the antiarrhythmic drug dronedarone.[4][5] This document provides detailed application notes and experimental protocols for the utilization of 2-coumaranone in the synthesis of bioactive compounds.

Application Note 1: Synthesis of 2-Coumaranone Derivatives as Potent Antioxidants

The 2-coumaranone core can be readily functionalized to produce derivatives with significant biological activity. One such application is the synthesis of 6-hydroxy-2-benzylidene-3-coumaranones, which have demonstrated potent antioxidant properties.[5] The synthetic strategy typically involves a condensation reaction between a substituted 3-coumaranone and an aromatic aldehyde.

Quantitative Data: Antioxidant Activity of 6-Hydroxy-2-benzylidene-3-coumaranone Derivatives

The antioxidant potential of various synthesized 2-benzylidene-3-coumaranone derivatives was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 values, representing the concentration required for 50% inhibition of the DPPH radical, are summarized below.

| Compound ID | R Group (Substituent on Benzylidene) | Yield (%) | IC50 (µM) vs. DPPH |

| 5a | 4-H | 60-80 | 50.22 |

| 5b | 4-OH | 65 | 23.99 |

| 5c | 3,4-diOH | 60-80 | 27.53 |

| 5d | 3-OCH₃, 4-OH | 60-80 | 24.71 |

| 5e | 3,4-diOCH₃ | 60-80 | 26.47 |

| Trolox | (Reference Standard) | N/A | >50 |

Data sourced from the synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones.[6]

Experimental Workflow and Protocols

The synthesis of these antioxidant compounds follows a two-step process, starting from resorcinol to form the key intermediate, 6-hydroxy-3-coumaranone, followed by condensation with various aromatic aldehydes.

Caption: Workflow for synthesis and antioxidant screening.

Protocol 1: Synthesis of 6-hydroxy-3-coumaranone (Intermediate)[7]

-

Reaction Setup: Dissolve resorcinol (1 mmol) and bromoacetyl bromide (1 mmol) in acetonitrile (3 ml).

-

Catalysis: Add silica sulfuric acid (400 mg) as a heterogeneous catalyst to the mixture.

-

Reaction: Heat the reaction mixture at 80°C for 3 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture. The crude product is purified by column chromatography.

-

Cyclization: The purified intermediate is then cyclized using 2M NaOH to yield 6-hydroxy-3-coumaranone. The yield for this step is approximately 75%.[6]

Protocol 2: Synthesis of 6-hydroxy-2-(4-hydroxybenzylidene)-3-coumaranone (5b)[6]

-

Reaction Setup: In a suitable flask, dissolve 6-hydroxy-3-coumaranone (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in ethanol.

-

Reaction: Add a basic catalyst (e.g., piperidine or sodium hydroxide) and reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into acidified water. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent to afford the pure product.

-

Characterization: The final product (5b) is obtained as a solid with a yield of 65%.[6] Characterization is performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application Note 2: 2-Coumaranone in Agrochemical Synthesis - Azoxystrobin

2-Coumaranone is a crucial intermediate in the synthesis of strobilurin fungicides, a class of broad-spectrum, systemic fungicides widely used in agriculture.[1][7] Azoxystrobin, a prominent member of this class, functions by inhibiting mitochondrial respiration in fungi.[5][7] The synthesis of an azoxystrobin intermediate can be achieved through the ring-opening and subsequent functionalization of the 2-coumaranone core.

Mechanism of Action: Azoxystrobin

Azoxystrobin targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[7] It binds to the Quinone outside (Qo) site of cytochrome b, thereby blocking the transfer of electrons from ubiquinol to cytochrome c1.[1] This disruption halts ATP synthesis and leads to the production of reactive oxygen species (ROS), ultimately causing fungal cell death.[1]

Caption: Azoxystrobin's inhibition of mitochondrial respiration.

Protocol 3: Synthesis of Azoxystrobin Intermediate via 2-Coumaranone Ring-Opening

This protocol outlines the general steps for synthesizing an intermediate for azoxystrobin, starting with the ring-opening of 2-coumaranone.

-

Ring-Opening Esterification: 2-Coumaranone undergoes a ring-opening reaction with a nucleophile like sodium methoxide in a suitable solvent. This cleaves the lactone ring to form a methyl (2-hydroxyphenyl)acetate derivative.[8]

-

Etherification: The phenolic hydroxyl group of the ring-opened product is then reacted with 4,6-dichloropyrimidine in the presence of a base. This step couples the pyrimidine ring to the 2-coumaranone-derived backbone.[8]

-

Further Functionalization: The resulting intermediate can then be further elaborated through a series of reactions, including condensation and substitution, to introduce the remaining structural features of azoxystrobin.

Application Note 3: 2-Coumaranone Core in Pharmaceuticals - Dronedarone

The benzofuranone structure, of which 2-coumaranone is a parent compound, is a key feature in several pharmaceuticals. Dronedarone, an antiarrhythmic agent used to treat atrial fibrillation, contains a 2-butyl-5-(methylsulfonylamido)benzofuran core, which can be synthesized from precursors related to substituted 2-coumaranones.[2][4]

Mechanism of Action: Dronedarone

Dronedarone is classified as a multi-channel blocker, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmic drugs.[2][9] Its primary mechanism involves the blockade of multiple ion channels in cardiac cells, which helps to stabilize the cardiac action potential and prevent arrhythmias.

Caption: Dronedarone's multi-channel blocking mechanism.

Synthetic Approach Overview

The synthesis of dronedarone is a multi-step process. While not a direct one-step transformation from unsubstituted 2-coumaranone, key intermediates often involve the benzofuranone core. A common strategy involves the condensation of a substituted benzofuranone, such as 5-nitro-3H-benzofuran-2-one, with other reagents to build the final molecule.[4] This typically includes steps like Friedel-Crafts acylation, etherification to attach the side chain, reduction of the nitro group, and finally, sulfonylation to complete the synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Management of atrial fibrillation: focus on the role of dronedarone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 8. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]

Application Notes and Protocols for Enzyme-Catalyzed Chemiluminescence Using 2-Coumaranones

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranones are a class of highly promising chemiluminescent compounds that offer significant advantages over traditional reagents like luminol, including higher quantum yields and tunable emission properties.[1][2] Their application in enzyme-catalyzed reactions has opened new avenues for developing sensitive and robust bioassays. This document provides detailed application notes and protocols for the use of 2-coumaranones in enzyme-catalyzed chemiluminescence, with a focus on systems involving horseradish peroxidase (HRP), glucose oxidase (GOD), and urease. These assays have broad applications in diagnostics, drug discovery, and fundamental research.[3][4]

Principle of Chemiluminescence

The chemiluminescence of 2-coumaranones is typically initiated by the deprotonation of the coumaranone scaffold, which, in the presence of an oxidant, leads to the formation of a high-energy 1,2-dioxetanone intermediate.[3] The decomposition of this intermediate results in the formation of an excited-state emitter that releases light upon relaxation to the ground state.[3] In enzyme-catalyzed systems, the enzymatic reaction generates a species, such as hydrogen peroxide (H₂O₂), that initiates this light-emitting cascade.

Data Presentation

The following table summarizes the chemiluminescent properties of a selection of 2-coumaranone derivatives, highlighting their potential for various applications.

Table 1: Chemiluminescent Properties of Selected 2-Coumaranone Derivatives [1]

| Compound | Maximum Chemiluminescent Emission Wavelength (λem, nm) | Maximum Fluorescence Emission Wavelength of Spent Reaction Mixture (λfl, nm) | Observed Rate Constant for Decay of Light Emission (kobs, s⁻¹) | Chemiluminescence Quantum Yield (ΦCL, E mol⁻¹) x 10² |

| 1a | 436 | 437 | 0.013 ± 0.005 | 4.3 ± 0.1 |

| 1b | 438 | 439 | 0.011 ± 0.004 | 3.9 ± 0.1 |

| 1c | 440 | 441 | 0.010 ± 0.003 | 3.5 ± 0.1 |

| 1d | 442 | 443 | 0.009 ± 0.002 | 3.1 ± 0.1 |

| 1e | 445 | 446 | 0.008 ± 0.002 | 2.8 ± 0.1 |

| 1f | 448 | 449 | 0.007 ± 0.001 | 2.4 ± 0.1 |

| 1g | 452 | 453 | 0.006 ± 0.001 | 2.1 ± 0.1 |

| 1h | 455 | 456 | 0.005 ± 0.001 | 1.7 ± 0.1 |

| 1i | 458 | 459 | 0.004 ± 0.001 | 1.4 ± 0.1 |

| 1j | 462 | 463 | 0.003 ± 0.001 | 1.0 ± 0.1 |

| 1k | 466 | 467 | 0.002 ± 0.001 | 0.7 ± 0.1 |

| 1l | 470 | 471 | 0.001 ± 0.0005 | 0.3 ± 0.05 |

| 1m | 475 | 476 | 0.0008 ± 0.0004 | 0.2 ± 0.04 |

| 1n | 480 | 481 | 0.0006 ± 0.0003 | 0.15 ± 0.03 |

| 1o | 485 | 486 | 0.0004 ± 0.0002 | 0.1 ± 0.02 |

| 2 | 490 | 491 | 0.0002 ± 0.0001 | 0.05 ± 0.01 |

Signaling Pathways and Experimental Workflows

Horseradish Peroxidase (HRP)-Catalyzed Chemiluminescence

The HRP-catalyzed oxidation of 2-coumaranones in the presence of hydrogen peroxide provides a sensitive detection method for HRP or H₂O₂. This system is the foundation for many immunoassays.

Glucose Detection Using a Coupled Enzyme System

This assay couples the oxidation of glucose by glucose oxidase (GOD) to the HRP-catalyzed chemiluminescence of a 2-coumaranone. The amount of light produced is proportional to the initial glucose concentration.[3]

Urease-Triggered Chemiluminescence

Certain 2-coumaranone derivatives can be functionalized with a urea moiety. The enzymatic hydrolysis of this urea group by urease generates a basic amine, which then triggers the chemiluminescent reaction.[3]

Experimental Protocols

Protocol 1: General HRP-Catalyzed Chemiluminescence Assay

This protocol can be used for the detection of HRP or as the detection step in an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

2-Coumaranone derivative stock solution (10 mM in DMSO or acetonitrile)

-

Horseradish Peroxidase (HRP) standard solutions

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Phosphate buffer (0.1 M, pH 7.4) containing 1 mM EDTA

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Dilute the 2-coumaranone stock solution to a working concentration of 100 µM in phosphate buffer.

-

Prepare a fresh 10 mM H₂O₂ working solution by diluting the 30% stock in phosphate buffer.

-

Prepare a serial dilution of HRP standards in phosphate buffer.

-

-

Assay:

-

To each well of the 96-well plate, add 50 µL of the HRP standard or sample.

-

Add 50 µL of the 100 µM 2-coumaranone working solution to each well.

-

To initiate the reaction, add 50 µL of the 10 mM H₂O₂ working solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a luminometer.

-

Measure the chemiluminescence intensity (Relative Light Units, RLU) at the emission maximum of the 2-coumaranone derivative (refer to Table 1). Integrate the signal for 1-2 seconds per well.

-

Protocol 2: Quantitative Glucose Assay

This protocol describes the quantification of glucose using a coupled enzyme assay.

Materials:

-

All materials from Protocol 1

-

Glucose oxidase (GOD) from Aspergillus niger

-

Glucose standard solutions

Procedure:

-

Prepare Reagents:

-

Prepare all reagents as in Protocol 1.

-

Prepare a 1 mg/mL stock solution of GOD in phosphate buffer.

-

Prepare a serial dilution of glucose standards in phosphate buffer.

-

-

Assay:

-

To each well of the 96-well plate, add 20 µL of the glucose standard or sample.

-

Add 20 µL of the GOD solution (final concentration to be optimized, typically 10-50 µg/mL).

-

Incubate at room temperature for 15 minutes to allow for the enzymatic conversion of glucose to gluconolactone and H₂O₂.

-

Add 20 µL of a solution containing 100 µM 2-coumaranone and HRP (final concentration to be optimized, typically 1-10 ng/mL).

-

-

Measurement:

-

Immediately place the microplate in a luminometer and measure the chemiluminescence as described in Protocol 1.

-

Protocol 3: Urease Activity Assay

This protocol allows for the detection of urease activity.

Materials:

-

Urea-functionalized 2-coumaranone derivative (10 mM stock in DMSO)

-

Urease standard solutions

-

Tris buffer (50 mM, pH 7.5)

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Dilute the urea-functionalized 2-coumaranone stock to a working concentration of 100 µM in Tris buffer.

-

Prepare a serial dilution of urease standards in Tris buffer.

-

-

Assay:

-

To each well of the 96-well plate, add 50 µL of the urease standard or sample.

-

To initiate the reaction, add 50 µL of the 100 µM urea-functionalized 2-coumaranone working solution.

-

-

Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the chemiluminescence intensity in a luminometer.

-

Conclusion